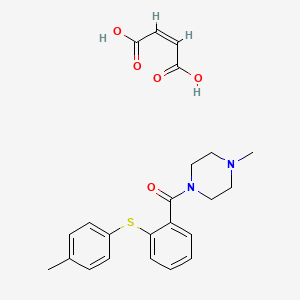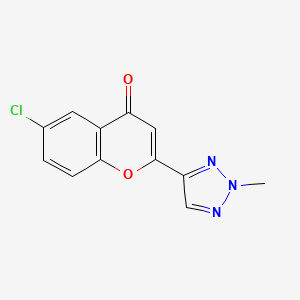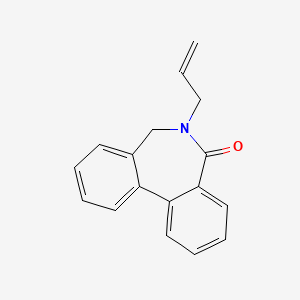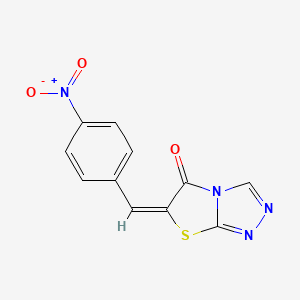
P7R2BX5Wus
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S)-2-Hydroxypropyl)trimethylazanium chloride, identified by the Unique Ingredient Identifier (UNII) P7R2BX5Wus, is a quaternary ammonium compound. It is known for its antibacterial properties and is used in various applications, including the synthesis of hydrogels and as a reagent in chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2S)-2-hydroxypropyl)trimethylazanium chloride typically involves the reaction of chitosan with glycidyltrimethylammonium chloride. This reaction results in the formation of N-[(2-hydroxy-3-trimethylammonium)propyl]chitosan chloride, which is a highly charged polymer . Another method involves the free-radical inverse microemulsion and solution polymerization techniques to prepare water-soluble ionic terpolymers .
Industrial Production Methods
Industrial production methods for ((2S)-2-hydroxypropyl)trimethylazanium chloride include the optimization of polymerizable microemulsion formulations using surfactant screening and the hydrophilic-lipophilic balance (HLB) concept. The reactions are typically carried out at controlled temperatures to achieve high conversions and molecular masses .
Análisis De Reacciones Químicas
Types of Reactions
((2S)-2-Hydroxypropyl)trimethylazanium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Degradation Reactions: Trialkylammonium salts, including ((2S)-2-hydroxypropyl)trimethylazanium chloride, can degrade through thermal degradation, leading to the formation of methyl iodide and the parent aniline.
Common Reagents and Conditions
Common reagents used in reactions with ((2S)-2-hydroxypropyl)trimethylazanium chloride include strong acids like hydrochloric acid and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of solvents like water or alcohols .
Major Products Formed
The major products formed from the reactions of ((2S)-2-hydroxypropyl)trimethylazanium chloride include various substituted ammonium salts and degradation products like methyl iodide .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of ((2S)-2-hydroxypropyl)trimethylazanium chloride involves its interaction with bacterial cell membranes. The quaternary ammonium groups in the compound disrupt the cell membrane integrity, leading to cell lysis and death. This antibacterial activity is primarily due to the presence of quaternary ammonium groups that interact with the negatively charged components of bacterial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Poly(methacryloyloxyethyl trimethylammonium chloride-acrylamide): This compound is similar in structure and function, used in applications like oil exploration and wastewater treatment.
Trimethylsilyl chloride: Another quaternary ammonium compound used in organic chemistry for various reactions.
Uniqueness
((2S)-2-Hydroxypropyl)trimethylazanium chloride is unique due to its high charge density and strong antibacterial properties. Its ability to form hydrogels with enhanced mechanical and antibacterial properties makes it particularly valuable in biomedical and industrial applications .
Propiedades
Número CAS |
117522-96-0 |
|---|---|
Fórmula molecular |
C6H16ClNO |
Peso molecular |
153.65 g/mol |
Nombre IUPAC |
[(2S)-2-hydroxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C6H16NO.ClH/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1/t6-;/m0./s1 |
Clave InChI |
RUUHDEGJEGHQKL-RGMNGODLSA-M |
SMILES isomérico |
C[C@@H](C[N+](C)(C)C)O.[Cl-] |
SMILES canónico |
CC(C[N+](C)(C)C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


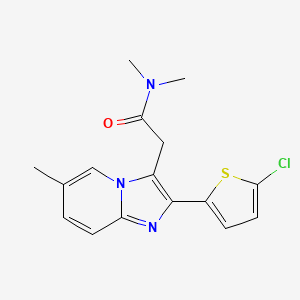


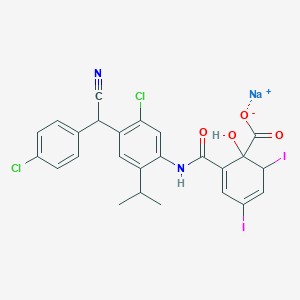

![4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one](/img/structure/B12719650.png)
